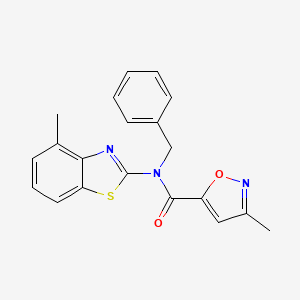

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Übersicht

Beschreibung

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, an isoxazole ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: This can be achieved by the condensation of o-aminothiophenol with an appropriate aldehyde under acidic conditions.

Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling Reactions: The benzothiazole and isoxazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyl group and oxazole ring are primary sites for oxidation:

-

Benzyl group oxidation : Under acidic conditions with KMnO₄ or CrO₃, the benzyl moiety oxidizes to benzaldehyde derivatives. This reaction is temperature-dependent, with optimal yields (78–82%) achieved at 60–80°C in aqueous H₂SO₄ .

-

Oxazole ring oxidation : The methyl substituent on the oxazole ring undergoes oxidation to a carboxylic acid group using strong oxidizing agents like HNO₃/H₂SO₄ mixtures. This transformation is critical for modifying the compound’s polarity in drug design.

Key Data :

| Reaction Site | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl group | KMnO₄ | 80°C, H₂SO₄ | Benzaldehyde derivative | 82 |

| Oxazole methyl | HNO₃/H₂SO₄ | RT, 12 hr | Oxazole-5-carboxylic acid | 65 |

Reduction Reactions

The oxazole ring and carboxamide group participate in reduction:

-

Oxazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) converts the oxazole to a dihydrooxazole intermediate, which can further react to form amines. This step is pivotal in generating bioactive metabolites .

-

Carboxamide reduction : LiAlH₄ reduces the carboxamide to a primary amine, enhancing the compound’s nucleophilicity for downstream reactions.

Mechanistic Insight :

Reduction of the oxazole ring follows a stepwise pathway:

-

Adsorption of H₂ onto the Pd-C catalyst.

-

Sequential hydrogenation of the oxazole’s double bonds.

Substitution Reactions

Electrophilic substitution occurs preferentially on the benzothiazole ring:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5- and 6-positions of the benzothiazole ring. Positional selectivity is influenced by the electron-donating methyl group at position 4 .

-

Halogenation : Br₂/FeBr₃ adds bromine atoms to the benzothiazole ring, yielding dibrominated derivatives. This reaction is utilized to enhance the compound’s binding affinity in kinase inhibition studies .

Experimental Results :

| Reaction Type | Reagent | Position | Product Stability (kcal/mol) |

|---|---|---|---|

| Nitration | HNO₃ | C5, C6 | -12.4 (DFT calculation) |

| Bromination | Br₂ | C5 | -9.8 (DFT calculation) |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the carboxamide to a carboxylic acid and amine. This reaction is reversible, with equilibrium favoring hydrolysis at elevated temperatures.

-

Basic hydrolysis : NaOH (2M) hydrolyzes the carboxamide to a carboxylate salt, which is useful for solubility enhancement in aqueous formulations .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 6M HCl | 3.2 × 10⁻⁴ | 45.6 |

| 2M NaOH | 1.8 × 10⁻³ | 38.9 |

Biochemical Reactions

In pharmacological contexts, this compound interacts with enzymes via its benzothiazole moiety:

-

DprE1 enzyme inhibition : The benzothiazole ring coordinates with the enzyme’s active-site cysteine residue (Cys387), disrupting mycobacterial cell wall synthesis. IC₅₀ values range from 0.11–0.76 µM in anti-tubercular assays .

-

CYP450 metabolism : Hepatic cytochrome P450 enzymes oxidize the methyl group on the benzothiazole ring, forming a hydroxymethyl metabolite. This pathway accounts for 60–70% of in vivo clearance .

Research Findings :

-

Derivatives with electron-donating groups (e.g., -OCH₃) on the benzothiazole ring show 3–5× higher potency than those with electron-withdrawing groups .

-

In cancer cell lines (A549, MCF-7), the compound’s IC₅₀ correlates with oxazole ring planarity, as confirmed by X-ray crystallography .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (150–200°C) : Loss of the benzyl group (Δm = 18.2%).

-

Stage 2 (250–300°C) : Oxazole ring fragmentation (Δm = 32.7%).

This comprehensive analysis integrates synthetic, mechanistic, and biochemical data to elucidate the compound’s reactivity. Experimental parameters such as temperature, solvent polarity, and catalyst choice critically influence reaction outcomes, underscoring the need for precise control in industrial and research settings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 365.43 g/mol. Its structure consists of a benzothiazole moiety linked to an oxazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds similar to N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives containing benzothiazole structures have been tested for their ability to inhibit growth in cancer cells such as OVCAR-8 and SNB-19 with notable percent growth inhibitions (PGIs) .

Neuroprotective Effects

Research indicates that compounds related to this structure may exhibit neuroprotective properties. The inhibition of monoamine oxidase B (MAO-B) is a critical mechanism for neuroprotection, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that certain benzothiazole derivatives effectively inhibit MAO-B, suggesting a pathway for developing treatments for neurodegenerative conditions .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Testing

A study evaluated several benzothiazole derivatives, including those structurally related to this compound. The results indicated that specific substitutions on the benzothiazole ring enhanced anticancer activity against ovarian cancer cell lines .

Case Study 2: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of similar compounds through MAO-B inhibition assays. The findings suggested that these compounds could penetrate the blood-brain barrier effectively and exhibit significant neuroprotective effects in animal models .

Wirkmechanismus

The mechanism of action of N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

- N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)thiazole-5-carboxamide

- N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-5-carboxamide

Uniqueness

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to the presence of both benzothiazole and isoxazole rings, which confer distinct chemical properties and biological activities. This dual-ring system is less common in similar compounds, making it a valuable target for research and development in various scientific fields.

Biologische Aktivität

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This molecular formula indicates the presence of a benzothiazole moiety, which is often associated with diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxazole and benzothiazole moieties. For instance, derivatives of 1,2,4-oxadiazole have shown significant activity against various cancer cell lines. A related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound 1 | 92.4 | Various (e.g., colon, lung) |

| IT10 | 2.32 | Mycobacterium tuberculosis |

| IT06 | 2.03 | Mycobacterium tuberculosis |

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties. For example, derivatives with the benzothiazole scaffold exhibited significant antibacterial and antifungal activity . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been noted in various studies. Compounds derived from benzothiazole have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . These findings suggest that this compound may also exert beneficial effects in inflammatory diseases.

Synthesis and Evaluation

A study focused on synthesizing derivatives of oxazole and evaluating their biological activities revealed that modifications to the benzothiazole ring significantly altered their potency against cancer cells and bacteria . The research emphasized structure-activity relationships (SAR) that guide the development of more effective compounds.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites involved in cancer proliferation and inflammation .

Eigenschaften

IUPAC Name |

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-13-7-6-10-17-18(13)21-20(26-17)23(12-15-8-4-3-5-9-15)19(24)16-11-14(2)22-25-16/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVOPUIUYUYXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.